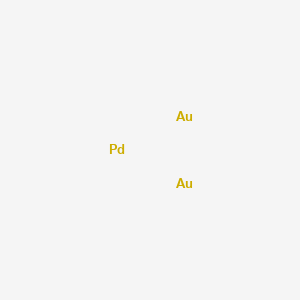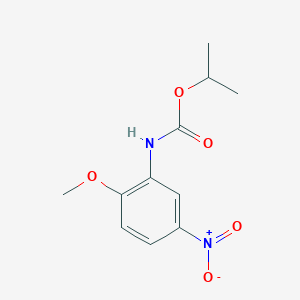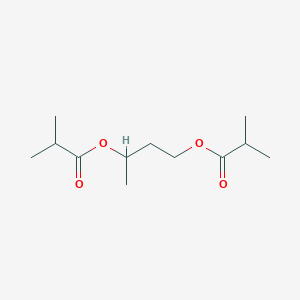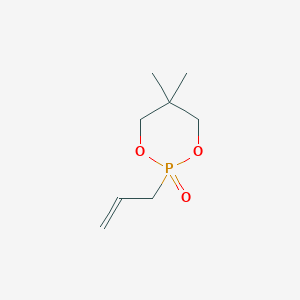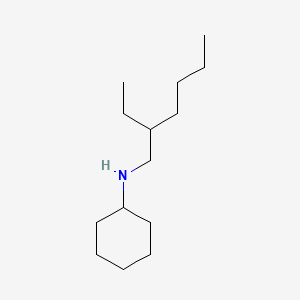
N-(2-Ethylhexyl)cyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethylhexyl)cyclohexylamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl group attached to an amine group, which is further substituted with a 2-ethylhexyl group. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Aniline: One common method for synthesizing cyclohexylamine involves the hydrogenation of aniline.
Amination of Cyclohexanol or Cyclohexanone: Another method involves the amination of cyclohexanol or cyclohexanone.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen over alumina-based catalysts.
Reduction: Hydrogenation using noble metal catalysts such as platinum, palladium, or ruthenium.
Substitution: Various organic reagents depending on the desired substitution product.
Major Products:
- Cyclohexanone oxime
- Cyclohexanol
- Cyclohexylamine derivatives
科学的研究の応用
Chemistry: N-(2-Ethylhexyl)cyclohexylamine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and catalysis .
Biology: This compound can be used in the development of biologically active molecules and pharmaceuticals. Its unique structure allows for the exploration of new drug candidates .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients .
Industry: It is utilized in the production of rubber accelerators, boiler water-treating agents, and artificial sweeteners .
作用機序
The mechanism of action of N-(2-Ethylhexyl)cyclohexylamine involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it can form cyclohexanone oxime through a series of intermediate steps involving the formation of Schiff bases . The compound’s effects are mediated by its ability to undergo various chemical transformations, which are catalyzed by specific enzymes or catalysts.
類似化合物との比較
- Cyclohexylamine
- N-ethylcyclohexylamine
- Dicyclohexylamine
Comparison: N-(2-Ethylhexyl)cyclohexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct chemical properties compared to other similar compounds.
特性
CAS番号 |
5432-61-1 |
|---|---|
分子式 |
C14H29N |
分子量 |
211.39 g/mol |
IUPAC名 |
N-(2-ethylhexyl)cyclohexanamine |
InChI |
InChI=1S/C14H29N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h13-15H,3-12H2,1-2H3 |
InChIキー |
AYMDRBYANXGFGR-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CNC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



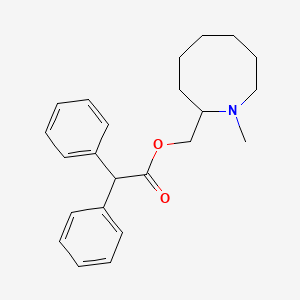
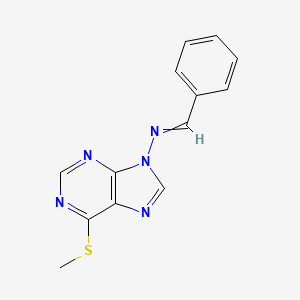
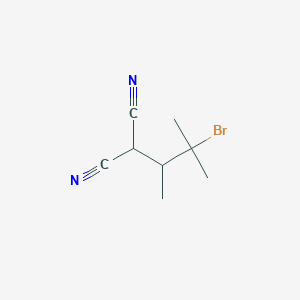
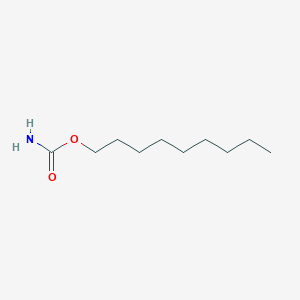
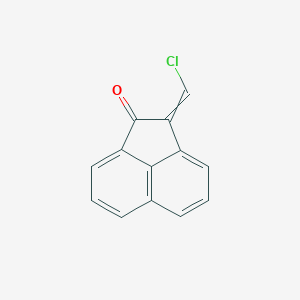
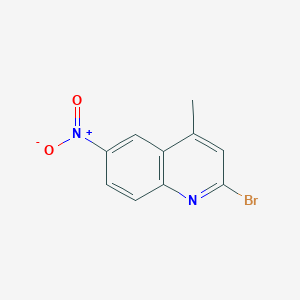
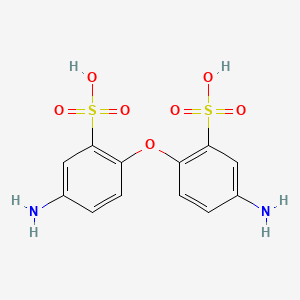
![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)
